molecular formula C9H15N5 B1418839 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine CAS No. 57005-71-7

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Katalognummer B1418839
CAS-Nummer: 57005-71-7
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: KLIWECWTESIKAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound has a molecular weight of 269.35 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another method involved the use of organolithium reagents for the regioselective synthesis of new pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) .

Wissenschaftliche Forschungsanwendungen

Histamine H4 Receptor Ligands

  • Application : Altenbach et al. (2008) demonstrated the use of a compound structurally related to 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine as a ligand for the histamine H4 receptor. This compound showed potential as an anti-inflammatory agent and exhibited antinociceptive activity in a pain model, underscoring the therapeutic possibilities of H4 receptor antagonists in pain management (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

  • Application : Research by Mohamed et al. (2011) identified derivatives of this compound as dual inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. These findings suggest therapeutic potential in targeting Alzheimer's disease through multiple pathological routes (Mohamed et al., 2011).

15-Lipoxygenase Inhibitors

  • Application : Asghari et al. (2016) synthesized derivatives of this compound and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory responses. Certain derivatives showed significant inhibitory activity, suggesting possible applications in inflammation-related therapies (Asghari et al., 2016).

Anti-Tubercular Agents

  • Application : Vavaiya et al. (2022) developed compounds including ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, showing significant activity against Mycobacterium tuberculosis. This research indicates the potential of such compounds in the development of new anti-tubercular drugs (Vavaiya et al., 2022).

Corrosion Inhibitors

  • Application : Ashassi-Sorkhabi et al. (2005) explored the use of compounds similar to this compound as corrosion inhibitors for mild steel in hydrochloric acid solution. Their studies indicated that these compounds could be effective in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).

Drug-Likeness and Histamine H3 Receptor Ligands

  • Application : Sadek et al. (2014) conducted research on compounds containing 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives, including 6-(4-methylpiperazin-1-yl)-N4-(3-(piperidin-1-yl)propyl)pyrimidine-2,4-diamine, for binding affinity to human histamine H3 and H4 receptors. This study provided insights into the development of potential ligands with high receptor affinity and selectivity, offering avenues for drug development (Sadek et al., 2014).

Inhibitors for Neuroinflammation Imaging

  • Application : Wang et al. (2018) synthesized a compound related to this compound, labeled with carbon-11, as a potential PET imaging agent for IRAK4 enzyme in neuroinflammation. This research demonstrates the compound's potential in neuroimaging applications (Wang et al., 2018).

Eigenschaften

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIWECWTESIKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671957
Record name 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57005-71-7
Record name 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-pyrimidinamine (300 mg, 2.316 mmol) and 1-methylpiperazine (771 μl, 6.95 mmol) in N,N-dimethylformamide (DMF) (3 ml) was heated to 220° C. via a microwave reactor for 60 min. The reaction was purified by RP-HPLC to yield 2-(4-methyl-1-piperazinyl)-4-pyrimidinamine (300 mg, 1.552 mmol, 67% yield). MS (ES+) m/z 194.2 (MH+).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
771 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.